molecular formula C16H15BrN2O B2462072 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide CAS No. 61001-45-4

3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide

Cat. No.: B2462072
CAS No.: 61001-45-4
M. Wt: 331.213
InChI Key: IZYASXDJTSOONJ-UHFFFAOYSA-N
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Description

3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide is a synthetic isoindolinium bromide salt of interest in medicinal chemistry and drug discovery. This compound features a positively charged isoindole core (isoindol-2-ium) substituted with an amino group and a 2-oxo-2-phenylethyl moiety . The presence of the phenacyl group is a key structural feature shared with other biologically active compounds, particularly in the development of potential psychotropic agents . Scientific literature indicates that structurally related compounds, specifically those containing the 2-oxo-2-phenylethyl group quaternized on a nitrogen heterocycle and paired with a bromide counterion, have shown promising antidepressant activity in preclinical in vivo studies . For instance, such compounds have demonstrated a statistically significant reduction in the duration of immobilization in the forced swimming test, a common model for assessing antidepressant-like effects . The mechanism of action for related compounds is complex and may involve interactions with monoaminergic systems; research on analogous molecules suggests potential serotonin-positive properties and possible blockade of serotonin 5-HT2A/2C or α2-adrenergic receptors . This compound is supplied as a high-purity solid and is intended for research purposes only by qualified laboratory personnel. It is not approved for use in humans. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O.BrH/c17-16-14-9-5-4-8-13(14)10-18(16)11-15(19)12-6-2-1-3-7-12;/h1-9,17H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYASXDJTSOONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=CC=C3)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide typically involves the following steps:

    Formation of the Isoindolium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Phenylethanone Moiety: This step involves the coupling of the isoindolium core with a phenylethanone derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide exerts its effects is likely related to its ability to interact with specific molecular targets. This may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

Core Heterocycle and Substituents
  • Target Compound: The isoindole core is functionalized with an amino group and a phenacyl group, creating a cationic center at the 2-position.
  • Analog 1: 2-(2-Oxo-2-phenylethyl)isoindole-1,3-dione () lacks the amino group and cationic center but shares the phenacyl substituent. The absence of a quaternary nitrogen reduces its solubility in polar solvents compared to the target compound .
  • Analog 2: ZHAWOC6017 and ZHAWOC1246 () feature fluorinated benzyl groups instead of phenacyl moieties.
  • Analog 3 : Triazolium salts () replace the isoindole core with a triazole ring. The triazole’s smaller size and different electronic properties likely alter reactivity and intermolecular interactions .
Counterion Effects
  • The bromide counterion in the target compound contrasts with trifluoromethyl or methoxy-substituted phosphonium bromides (). Bromide’s smaller size and lower hydrophobicity compared to bulkier anions (e.g., [CF₃Ph]₃P⁺) may influence crystallization behavior and ionic conductivity .

Physical and Spectroscopic Properties

  • Melting Points : Triazolium salts () exhibit melting points between 189–229°C, influenced by substituent bulk and symmetry. The target compound’s melting point is expected to fall within this range due to its ionic nature .
  • Spectroscopy : NMR and HRMS-TOF () are critical for confirming substituent placement and molecular weight. For example, ZHAWOC6017’s ¹H-NMR shows aromatic protons at δ 7.2–8.1 ppm, while triazolium salts display distinct alkyl/aryl proton shifts (δ 4.5–5.5 ppm for CH₂ groups) .

Biological Activity

3-Amino-2-(2-oxo-2-phenylethyl)-1H-isoindol-2-ium bromide is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry. This compound is characterized by its unique isoindolium structure, which contributes to its biological activity. The following sections delve into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN2OC_{16}H_{15}BrN_2O with a molecular weight of 331.21 g/mol. The compound features an isoindolium core, which is crucial for its interaction with biological systems.

PropertyValue
Molecular FormulaC16H15BrN2OC_{16}H_{15}BrN_2O
Molecular Weight331.21 g/mol
CAS Number61001-45-4

Synthesis

The synthesis of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium bromide typically involves multi-step organic reactions. A common method includes the condensation of an isoindole derivative with a phenylethyl ketone under acidic conditions, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the addition of bromine to form the bromide salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • DNA Intercalation : The isoindolium core can intercalate with DNA, potentially affecting transcription and replication processes.
  • Protein Interaction : The amino and oxo groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their function and stability.

Anticancer Activity

Research has indicated that compounds similar to 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium bromide exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study : A study investigating the cytotoxic effects of related isoindolium compounds on various cancer cell lines demonstrated significant growth inhibition, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings : In vitro assays have shown that isoindolium derivatives can exhibit bactericidal effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparative Analysis

To understand the unique properties of 3-amino-2-(2-oxo-2-phenylethyl)-1H-isoindolium bromide, it is beneficial to compare it with structurally similar compounds.

Compound NameBiological ActivityMechanism
3-Amino-2-(2-oxo-2-phenylethyl)-1H-indole Moderate AnticancerDNA intercalation
3-Aminoquinoline Derivatives AntimicrobialMembrane disruption
Isoindole Derivatives AntitumorApoptosis induction

Q & A

Q. How can advanced spectroscopic techniques resolve ambiguities in reaction mechanisms?

  • Methodology :
  • In situ NMR monitoring to track intermediate formation during synthesis .
  • ESI-MS/MS to identify transient species in oxidative/reductive pathways .

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